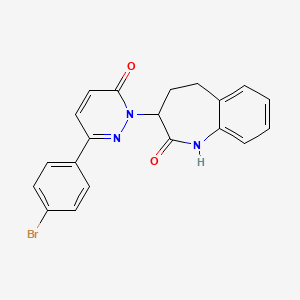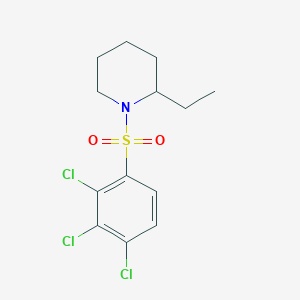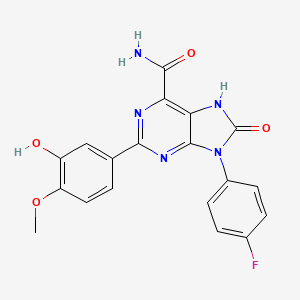
6-(4-bromophenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-bromophenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one is a complex organic compound that features a bromophenyl group, a hydroxy-dihydro-benzazepin group, and a pyridazinone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or similar compounds.
Introduction of the Bromophenyl Group: This step might involve a Suzuki coupling reaction between a bromophenyl boronic acid and a suitable pyridazinone derivative.
Formation of the Benzazepin Ring: This could involve a cyclization reaction of an appropriate precursor, followed by reduction to form the dihydro-benzazepin ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming ketones or quinones.
Reduction: Reduction reactions could target the bromophenyl group or the pyridazinone core, potentially forming amines or other reduced derivatives.
Substitution: The bromophenyl group is a good candidate for nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted derivatives, oxidized forms, or reduced forms of the original compound.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, or other bioactive agents.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or advanced coatings, due to their unique structural properties.
作用机制
The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
- 6-(4-chlorophenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one
- 6-(4-fluorophenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one
Uniqueness
The uniqueness of 6-(4-bromophenyl)-2-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)pyridazin-3(2H)-one lies in the presence of the bromophenyl group, which can impart different electronic and steric properties compared to its chloro or fluoro analogs
属性
分子式 |
C20H16BrN3O2 |
|---|---|
分子量 |
410.3 g/mol |
IUPAC 名称 |
3-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-1,3,4,5-tetrahydro-1-benzazepin-2-one |
InChI |
InChI=1S/C20H16BrN3O2/c21-15-8-5-14(6-9-15)17-10-12-19(25)24(23-17)18-11-7-13-3-1-2-4-16(13)22-20(18)26/h1-6,8-10,12,18H,7,11H2,(H,22,26) |
InChI 键 |
GQRHSHXAJALXEY-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2NC(=O)C1N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(1H-indol-4-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B15106331.png)
![1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-1H-1,3-benzodiazole](/img/structure/B15106346.png)
![N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B15106348.png)

![1-[3-(2-Thiopheno[3,2-e]pyrimidin-4-ylthioacetyl)phenyl]pyrrolidin-2-one](/img/structure/B15106369.png)



![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2-phenyl-1H-indol-1-yl)propanamide](/img/structure/B15106399.png)
![ethyl 4-{[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoyl]amino}benzoate](/img/structure/B15106401.png)
![N-[(2Z)-4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B15106408.png)
![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B15106409.png)
![2-phenoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B15106417.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B15106420.png)
